molecular formula C12H6Cl4 B1595939 2,2',3,6-Tetrachlorobiphenyl CAS No. 70362-45-7

2,2',3,6-Tetrachlorobiphenyl

Cat. No.: B1595939
CAS No.: 70362-45-7
M. Wt: 292 g/mol
InChI Key: VHGHHZZTMJLTJX-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2,2’,3,6-Tetrachlorobiphenyl is known to interact with various enzymes and proteins. For instance, it has been shown to be metabolized by Cytochrome P450 (CYP, P450) monooxygenases, particularly human CYP2B6 and rat CYP2B1 . These enzymes metabolize 2,2’,3,6-Tetrachlorobiphenyl to dechlorinated and hydroxylated metabolites .

Cellular Effects

The cellular effects of 2,2’,3,6-Tetrachlorobiphenyl are complex and can vary depending on the specific cell type and exposure level. For instance, it has been shown to affect the membrane of Ralstonia eutropha H850 cells . It also has been found to be present in various tissues including adipose, brain, intestinal content, lung, liver, and serum .

Molecular Mechanism

The molecular mechanism of action of 2,2’,3,6-Tetrachlorobiphenyl involves binding to the aryl hydrocarbon receptor, which disrupts cell function by altering the transcription of genes . This can lead to changes in gene expression and potentially impact various cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2’,3,6-Tetrachlorobiphenyl can change over time. For example, it has been shown that the effects of this compound on the cytoplasmic membranes of Ralstonia eutropha H850 were investigated by measuring fluorescence polarization .

Dosage Effects in Animal Models

The effects of 2,2’,3,6-Tetrachlorobiphenyl can vary with different dosages in animal models. For example, a study investigating the disposition of 2,2’,5,5’-Tetrachlorobiphenyl (a similar compound) in rats following acute, nose-only inhalation of the compound showed that the effects varied depending on the dosage .

Metabolic Pathways

2,2’,3,6-Tetrachlorobiphenyl is involved in various metabolic pathways. It is metabolized by Cytochrome P450 (CYP, P450) monooxygenases, particularly human CYP2B6 and rat CYP2B1, to dechlorinated and hydroxylated metabolites .

Transport and Distribution

2,2’,3,6-Tetrachlorobiphenyl is transported and distributed within cells and tissues. It has been found in various tissues including adipose, brain, intestinal content, lung, liver, and serum .

Subcellular Localization

The subcellular localization of 2,2’,3,6-Tetrachlorobiphenyl is primarily in the membrane . The exact compartments or organelles it is directed to could depend on various factors, including any targeting signals or post-translational modifications.

Chemical Reactions Analysis

2,2’,3,6-Tetrachlorobiphenyl undergoes several types of chemical reactions, including:

Common reagents used in these reactions include cytochrome P450 enzymes for oxidation and various reducing agents for reduction reactions. Major products formed from these reactions include hydroxylated and dechlorinated metabolites .

Properties

IUPAC Name

1,2,4-trichloro-3-(2-chlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl4/c13-8-4-2-1-3-7(8)11-9(14)5-6-10(15)12(11)16/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHGHHZZTMJLTJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=CC(=C2Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9074779
Record name 2,2',3,6-tetrachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9074779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70362-45-7
Record name 2,2',3,6-Tetrachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070362457
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',3,6-tetrachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9074779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',3,6-TETRACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KF463BP8XH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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